molecular formula C14H21N3O2 B13894018 1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine

1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine

Cat. No.: B13894018
M. Wt: 263.34 g/mol
InChI Key: CUXFUMQOLSRRDI-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine is an organic compound with the molecular formula C14H21N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine typically involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethyl acetate, with potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid, which is then subjected to further purification and quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the nitro group.

Scientific Research Applications

1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects on cellular processes .

Comparison with Similar Compounds

1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(3-nitrophenyl)piperazine: Lacks the propyl chain, resulting in different chemical and biological properties.

    1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine: Contains a methyl group on the nitrophenyl ring, affecting its reactivity and interactions.

    1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine:

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

1-methyl-4-[3-(3-nitrophenyl)propyl]piperazine

InChI

InChI=1S/C14H21N3O2/c1-15-8-10-16(11-9-15)7-3-5-13-4-2-6-14(12-13)17(18)19/h2,4,6,12H,3,5,7-11H2,1H3

InChI Key

CUXFUMQOLSRRDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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